Isomaltose-13C
Description
Properties
Molecular Formula |
C₁₁¹³CH₂₂O₁₁ |
|---|---|
Molecular Weight |
343.29 |
Synonyms |
6-O-α-D-[1-13C]Glucopyranosyl-D-glucose; D-Isomaltose-13C; |
Origin of Product |
United States |
Synthetic Methodologies for Isomaltose ¹³c
Chemical Synthesis Approaches for Regioselective ¹³C Labeling
The chemical synthesis of Isomaltose-¹³C requires precise control over reaction conditions to ensure the correct placement of the ¹³C isotope and the formation of the desired α-(1→6) glycosidic bond.
Synthesis from ¹³C-Enriched Glucose Precursors
The foundational strategy for producing Isomaltose-¹³C involves the use of glucose molecules that have been enriched with the ¹³C isotope at a specific atomic position. Typically, a ¹³C-labeled glucose derivative acts as either the glycosyl donor or the glycosyl acceptor. For instance, in the synthesis of 6-O-α-D-[1-¹³C]glucopyranosyl-D-glucose, a glucose molecule labeled at the C1 position serves as the precursor for the glycosyl donor.
The synthesis involves coupling this labeled donor with a suitably protected glucose acceptor. Various chemical methods can facilitate this coupling, including strategies utilizing glycosyl halides, or trichloroacetimidates as donors. nih.gov An electrochemical approach has also been described for the synthesis of isomaltose (B16258) derivatives, which could be adapted for labeled compounds by starting with a ¹³C-enriched precursor. researchgate.net The regioselectivity, ensuring the bond forms at the C6 hydroxyl group of the acceptor glucose, is achieved through the use of protecting groups on the other hydroxyls, leaving only the C6-OH available for reaction. Studies involving isotopic labeling for biosynthetic pathway analysis have successfully used precursors like 1-[¹³C]-D-glucose, demonstrating the feasibility of incorporating labeled glucose into more complex structures.
Stereochemical Considerations in Glycosidic Bond Formation
A significant challenge in the chemical synthesis of isomaltose is controlling the stereochemistry to exclusively form the α-(1→6) glycosidic linkage, which is a 1,2-cis linkage for glucose. nih.govresearchgate.net The formation of this bond is influenced by several factors. buchhaus.ch
The anomeric effect inherently provides a slight preference for the α-anomer. wikipedia.org However, achieving high stereoselectivity often requires more rigorous control. Key strategies include:
Non-participating Protecting Groups: The use of non-participating groups (like benzyl (B1604629) ethers) at the C2 position of the glycosyl donor is crucial to avoid the formation of a 1,2-trans (β) linkage via neighboring group participation. buchhaus.ch
Solvent Effects: The choice of solvent plays a critical role. Non-polar, non-participating solvents like dichloromethane (B109758) or toluene (B28343) generally favor the formation of α-glycosides. buchhaus.chbeilstein-journals.org
Temperature and Control: Kinetically controlled reactions at low temperatures can influence the stereochemical outcome. buchhaus.ch Conversely, thermodynamically controlled reactions can also be optimized to favor the more stable α-anomer. nih.gov
Promoter/Activator: The choice of the promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is critical in activating the glycosyl donor and influencing the stereoselectivity of the reaction. nih.gov
Research has shown that the α-(1→6) linkage in isomaltose is thermodynamically more stable than its β-counterpart, and with carefully optimized reaction conditions, high stereochemical control can be achieved. nih.gov
Table 1: Factors Influencing Stereoselectivity in α-(1→6) Glycosidic Bond Formation
| Factor | Influence on Stereoselectivity | Favored Anomer | References |
|---|---|---|---|
| C2-Protecting Group | A non-participating group (e.g., benzyl ether) prevents anchimeric assistance, disfavoring β-linkage formation. | α (1,2-cis) | buchhaus.ch |
| Anomeric Effect | Electronic stabilization of the axial anomer. | α (1,2-cis) | wikipedia.org |
| Solvent | Non-polar, non-participating solvents (e.g., dichloromethane, toluene) favor α-anomer formation. | α (1,2-cis) | buchhaus.chbeilstein-journals.org |
| Thermodynamic Control | The α-(1→6) linkage is often the thermodynamically more stable product. | α (1,2-cis) | nih.gov |
Enzymatic Synthesis Strategies for Isomaltose-¹³C Production
Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis, often proceeding under mild conditions with high yields and excellent regio- and stereoselectivity.
Utilizing α-Glucosidases for Transglycosylation and Isomerization with Labeled Substrates
α-Glucosidases (EC 3.2.1.20) are widely used for the synthesis of isomaltooligosaccharides, including isomaltose. nih.gov These enzymes, particularly from fungal sources like Aspergillus niger and Aspergillus nidulans, catalyze a transglycosylation reaction. nih.govcapes.gov.br The mechanism involves the hydrolysis of a donor substrate (like maltose) to form a glucosyl-enzyme intermediate, which is then transferred to an acceptor molecule. nih.gov
To produce Isomaltose-¹³C, a ¹³C-labeled substrate is required. This can be achieved in several ways:
Using ¹³C-maltose as both the glucosyl donor and the precursor for the glucose acceptor.
Employing a labeled glucosyl donor, such as p-nitrophenyl-α-D-[¹³C]glucopyranose , with unlabeled glucose as the acceptor. capes.gov.br
Incubating the enzyme with a mixture of unlabeled maltose (B56501) and ¹³C-glucose , where the labeled glucose acts as the acceptor. nih.gov
Studies have confirmed that isomaltose is formed via transglycosylation, where the enzyme creates a new α-(1→6) bond, rather than by the isomerization of an existing α-(1→4) bond in maltose. nih.gov The ratio of products, such as isomaltose and its isomer panose (B1197878), can be controlled by modulating the relative concentrations of glucose and maltose in the reaction mixture. nih.gov A study using an α-glucosidase from Aspergillus niger with p-nitrophenyl α-D-glucopyranose as the donor and glucopyranose as the acceptor reported a reaction yield of 59% on a molar basis. capes.gov.br Another report highlighted an α-glucosidase from Aspergillus nidulans with exceptionally strong transglycosylation activity, converting approximately 50% of maltose into products including isomaltose, even at low substrate concentrations. nih.gov
Production via Sucrose (B13894) Isomerase Mutants with ¹³C-Labeled Substrates
A novel enzymatic route utilizes engineered sucrose isomerase (SI) enzymes. Wild-type SI from bacteria like "Protaminobacter rubrum" naturally converts sucrose into isomaltulose (an α-(1→2) linked isomer). asm.orgnih.gov However, through protein engineering, the enzyme's function can be altered to produce isomaltose. asm.orgresearchgate.net
Researchers have identified that mutations in the fructose-binding site of the enzyme, specifically substitutions at residues Arginine 325 and Arginine 328, decrease isomaltulose production and enable the enzyme to use glucose as an acceptor substrate. asm.orgnih.govresearchgate.net The R325Q mutant, in particular, shows high relative activity for isomaltose synthesis. asm.orgresearchgate.net The reaction requires both sucrose (as the glucosyl donor) and free glucose (as the acceptor). researchgate.netasm.org To synthesize Isomaltose-¹³C using this method, either ¹³C-sucrose or ¹³C-glucose would be introduced into the reaction.
Optimization of Biocatalytic Processes for ¹³C-Isomaltose Yield
Maximizing the yield of Isomaltose-¹³C requires the optimization of various reaction parameters. For the sucrose isomerase mutant system, both temperature and substrate concentration are key variables. Maximum isomaltose production with the R325Q mutant was achieved at 35°C with the addition of 15% (w/v) glucose. asm.orgnih.govresearchgate.net Under these optimized conditions, the yield reached 75.7 g/L, which corresponds to 0.61 grams of isomaltose per gram of sucrose consumed. asm.orgnih.govresearchgate.net
General strategies for optimizing biocatalytic processes include adjusting pH, enzyme loading, and reaction time. nih.govnih.gov Furthermore, enzyme immobilization can enhance stability and allow for reuse, which is crucial for cost-effective production. nih.govfrontiersin.orgnih.gov For instance, immobilizing α-glucosidase on an epoxy-activated resin has been shown to improve its catalytic activity and the yield of isomaltooligosaccharides. nih.gov Another advanced optimization strategy involves creating multi-enzyme systems. Combining several enzymes, such as a glucosyltransferase, isoamylase, and cyclodextrin (B1172386) glucanotransferase, can create a synergistic cascade that significantly boosts the final product yield from a simple substrate like starch. oup.com
Table 2: Isomaltose Production by Sucrose Isomerase (R325Q Mutant) Under Different Conditions
| Condition | Isomaltose Concentration (g/L) | Isomaltose Yield (g/g sucrose) | Relative Activity for Isomaltose Production (%) | References |
|---|---|---|---|---|
| No Temperature Shift (25°C), 15% Glucose | 57.9 | 0.55 | 40.0% | asm.orgnih.govresearchgate.netasm.org |
| Optimized Temperature (35°C), 15% Glucose | 75.7 | 0.61 | 45.9% | asm.orgnih.govresearchgate.netasm.org |
Isotopic Labeling Efficiency and Purity Assessment in Synthesis
Isotopic Labeling Efficiency
The primary goal of synthesizing Isomaltose-¹³C is to incorporate one or more ¹³C atoms into the isomaltose molecule. The efficiency of this incorporation is a key quality parameter. The synthesis process begins with precursors that are already enriched with ¹³C. For instance, in enzymatic or chemo-enzymatic methods, substrates like fully labeled ¹³C-glucose or ¹³C-sucrose are often used. nih.govbiorxiv.org The isotopic purity of these starting materials is a critical factor, as it sets the maximum possible enrichment in the final product. nih.gov
The assessment of labeling efficiency is typically performed using high-resolution analytical techniques capable of distinguishing between isotopes.
Mass Spectrometry (MS): This is the most direct method for determining isotopic enrichment. By analyzing the mass-to-charge ratio of the molecule, MS can identify the distribution of mass isotopologues—molecules that are chemically identical but differ in their isotopic composition. nih.gov The output, often presented as a Mass Distribution Vector (MDV), quantifies the fractional abundance of the unlabeled molecule (M+0) and its various ¹³C-labeled counterparts (M+1, M+2, etc.). nih.gov For Isomaltose-¹³C, where the molecular formula is C₁₂H₂₂O₁₁, a fully labeled sample would ideally show a single peak at M+12 relative to the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a powerful tool not only for confirming the presence of the ¹³C isotope but also for determining its specific location within the molecule. researchgate.netgoogle.com The signals in a ¹³C-NMR spectrum directly correspond to the carbon atoms in the structure, and their intensity can provide quantitative information about the enrichment at each position. researchgate.net This is particularly important for regioselective labeling, where the isotope is intended to be at a specific carbon atom. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can further elucidate the structure and confirm the position of the label by showing correlations between carbon and proton atoms. researchgate.net
Purity Assessment
Beyond isotopic enrichment, the chemical purity of the Isomaltose-¹³C must be rigorously assessed to ensure that it is free from starting materials, side-products, or other contaminants from the synthesis and purification process.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard and widely used method for assessing the purity of carbohydrates. tcichemicals.comtcichemicals.com By passing the sample through a specialized column, different compounds are separated based on their interaction with the column material. The purity of the isomaltose can be determined by the relative area of its peak in the resulting chromatogram, with suppliers often guaranteeing purity levels greater than 95% or 97%. tcichemicals.commegazyme.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra serve as a definitive confirmation of the chemical structure of the synthesized isomaltose. researchgate.net The presence of unexpected signals can indicate impurities, while the integration of the signals can be used for quantification. The chemical shifts and coupling constants must match those of a known standard.
The combination of these analytical methods provides a comprehensive profile of the synthesized Isomaltose-¹³C, confirming both its isotopic labeling and its chemical purity.
Data Tables
Table 1: Analytical Techniques for Isotopic Labeling Efficiency
| Analytical Technique | Information Provided | Key Parameters |
| Mass Spectrometry (MS) | Determines the distribution of mass isotopologues. | Mass Distribution Vector (MDV), Fractional Abundance of M+n Isotopologues |
| ¹³C-NMR Spectroscopy | Confirms the presence and position of ¹³C labels. | Chemical Shifts, Signal Intensity, ¹H-¹³C Correlations (HSQC, HMBC) |
Table 2: Methods for Chemical Purity Assessment
| Analytical Technique | Purpose | Purity Metric |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies components in the mixture. | Peak Area Percentage (>95%) |
| ¹H-NMR and ¹³C-NMR Spectroscopy | Confirms chemical structure and identifies impurities. | Absence of extraneous signals, Correct chemical shifts and coupling constants |
Advanced Analytical Methodologies for ¹³c Labeled Isomaltose
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the molecular structure, dynamics, and concentration of ¹³C-labeled compounds. nih.govwisc.edu
¹³C NMR for Isotopic Enrichment and Positional Information
¹³C NMR is instrumental in determining the location and extent of ¹³C labeling within the isomaltose (B16258) molecule. The incorporation of ¹³C atoms into the glucose units of isomaltose results in distinct signals in the ¹³C NMR spectrum, which can be unambiguously assigned to specific carbon atoms in the molecule. frontiersin.org This allows for the precise identification of the labeled positions.
The degree of isotopic enrichment can be quantified by comparing the signal intensities of the ¹³C-labeled carbons to those of the naturally abundant ¹³C carbons or an internal standard. nih.gov Isotope ratio monitoring by ¹³C NMR (irm-¹³C NMR) is a specific application that can determine the position-specific isotope composition with high precision. nih.govresearchgate.net This technique is crucial for understanding the metabolic pathways and biosynthetic history of the molecule. nih.gov
A study on ¹³C-labeled glucose, a constituent monosaccharide of isomaltose, demonstrated the use of ¹³C NMR to determine intramolecular isotope patterns. This was achieved by converting glucose into a derivative, 3,5,6-triacetyl-1,2-O-isopropylidene-α-D-glucofuranose (TAMAGF), to overcome challenges related to anomerization at the C-1 position and obtain accurate site-specific ¹³C/¹²C ratios. researchgate.net
Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HSQC, HMBC, TOCSY, ROESY) for Structural Elucidation of Isomaltose-¹³C
Two-dimensional (2D) NMR experiments are essential for the complete structural assignment of complex carbohydrates like Isomaltose-¹³C. researchgate.netresearchgate.net These techniques provide correlations between different nuclei, revealing through-bond and through-space connectivities. grinnell.eduepfl.ch
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms, allowing for the assignment of each carbon's attached proton. epfl.chemerypharma.comanalyzetest.com This is a fundamental step in assigning the full ¹H and ¹³C spectra.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. epfl.chemerypharma.comanalyzetest.com This is particularly useful for identifying the glycosidic linkage between the two glucose units of isomaltose and for assigning quaternary carbons.
Total Correlation Spectroscopy (TOCSY): A homonuclear technique that shows correlations between all protons within a spin system. ipb.pt In the context of isomaltose, it helps to identify all the protons belonging to each individual glucose residue.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment detects through-space correlations between protons that are in close proximity, providing information about the three-dimensional structure and conformation of the molecule in solution. researchgate.net For isomaltose, ROESY can help determine the spatial arrangement of the two glucose rings relative to each other.
A systematic NMR analysis of various α-D-glucooligosaccharides, including isomaltose, has shown that a combination of 1D and 2D NMR experiments (¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, and HMBC) is necessary for unambiguous assignment of all proton and carbon signals, which is key to determining their precise structure. researchgate.net
Quantitative ¹³C NMR for Concentration Determination of Labeled Analytes
Quantitative NMR (qNMR) can be used to determine the concentration of ¹³C-labeled analytes with high accuracy and precision. asdlib.orgox.ac.uk The integrated intensity of an NMR signal is directly proportional to the molar concentration of the corresponding nuclei. asdlib.org For accurate quantification, experimental parameters such as relaxation delays and pulse angles must be carefully optimized to ensure complete relaxation of all nuclei between scans. ox.ac.ukeurolab-d.de
An internal standard with a known concentration is typically used for absolute quantification. ox.ac.uk The concentration of the analyte is then calculated by comparing the integral of one of its signals to the integral of a signal from the standard. asdlib.org For complex mixtures, 2D NMR methods, such as quantitative ¹H-¹³C HSQC, have been developed to overcome issues of signal overlap that are common in 1D spectra, allowing for the accurate quantification of multiple metabolites simultaneously. lewisresearchgroup.org
Table 1: Key Considerations for Quantitative ¹³C NMR
| Parameter | Importance for Accurate Quantification |
|---|---|
| Relaxation Delay (D1) | Must be sufficiently long (typically 5-7 times the longest T1) to allow for full relaxation of all ¹³C nuclei, ensuring signal intensity is directly proportional to concentration. |
| Pulse Angle | A 90° pulse angle is often used to maximize signal, but requires a longer relaxation delay. Smaller flip angles can be used with shorter delays if properly calibrated. |
| Signal-to-Noise Ratio (S/N) | A high S/N is crucial for precise integration. This is often improved by increasing the number of scans. |
| Internal Standard | Should be chemically inert, stable, have a simple spectrum with no overlapping signals with the analyte, and a known concentration. |
| Digital Resolution | Sufficient data points should be acquired to accurately define the peak shape for reliable integration. |
Application of NMR in Studying Molecular Interactions involving Isomaltose-¹³C
NMR spectroscopy is a powerful tool for studying weak and transient molecular interactions. nih.govwisc.edu By monitoring changes in NMR parameters such as chemical shifts, relaxation rates, or the Nuclear Overhauser Effect (NOE), the binding of ¹³C-labeled isomaltose to other molecules, such as proteins or enzymes, can be characterized at an atomic level. wisc.edu
Chemical shift perturbation (CSP) is a common method where the ¹H-¹³C HSQC spectrum of the labeled isomaltose is recorded in the absence and presence of a binding partner. Changes in the chemical shifts of specific nuclei upon binding can identify the interaction interface. For instance, NMR has been used to study the conformational preferences of isomalto-oligosaccharides, which is significant for understanding their interactions with enzymes like dextranases. nih.gov The use of ¹³C-labeled substrates is particularly advantageous as it allows for direct observation of the ligand's signals without interference from the typically much larger protein, and can provide insights into conformational changes upon binding. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is another cornerstone analytical technique that provides information on the mass-to-charge ratio of ions, allowing for the determination of isotopic composition. creative-proteomics.com
Isotope Ratio Mass Spectrometry (IRMS) for ¹³C/¹²C Ratios
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry that measures the relative abundance of isotopes in a given sample with very high precision. oiv.intthermofisher.comrsc.org For Isomaltose-¹³C, IRMS is the gold standard for determining the bulk ¹³C/¹²C ratio.
The technique typically involves the complete combustion of the sample into a simple gas, such as carbon dioxide (CO₂). This gas is then introduced into the mass spectrometer, where the ion currents corresponding to different isotopic masses (e.g., ¹²CO₂ and ¹³CO₂) are measured simultaneously by multiple collectors. oiv.int The ratio of these ion currents provides a precise measure of the ¹³C/¹²C ratio in the original sample.
To gain insights into the metabolism of specific carbohydrates, IRMS can be coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). researchgate.netresearchgate.netnih.gov LC-IRMS allows for the separation of individual compounds, such as glucose and fructose, from a complex mixture before they are combusted and analyzed for their specific ¹³C/¹²C ratios. researchgate.netresearchgate.netoiv.int This approach is invaluable for tracing the metabolic fate of ¹³C-labeled isomaltose by analyzing the ¹³C enrichment in its metabolic products. researchgate.netcreative-proteomics.com
Table 2: Comparison of Analytical Techniques for Isomaltose-¹³C
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| ¹³C NMR | Positional information of ¹³C label, isotopic enrichment, 3D structure, molecular interactions, concentration. | Non-destructive, provides detailed structural and dynamic information. researchgate.netresearchgate.net | Relatively low sensitivity, requires higher sample concentrations. |
| 2D NMR (HSQC, HMBC) | Connectivity between atoms (¹H-¹³C), structural elucidation, glycosidic linkage identification. | Resolves spectral overlap, provides unambiguous assignments for complex molecules. researchgate.netresearchgate.net | Can be time-consuming to acquire. |
| qNMR | Absolute or relative concentration of the labeled analyte. | High precision and accuracy, does not require identical standards. asdlib.orgox.ac.uk | Requires careful optimization of experimental parameters. eurolab-d.de |
| IRMS | Precise bulk ¹³C/¹²C isotope ratio. | Extremely high precision and sensitivity for isotope ratios. oiv.int | Destructive, provides no information on the position of the label within the molecule. |
| LC-IRMS/GC-IRMS | ¹³C/¹²C ratio of individual compounds separated from a mixture. | Combines separation power with high-precision isotope ratio measurement. researchgate.netresearchgate.net | Requires complete combustion, loss of positional information. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of Labeled Isomaltose
Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of complex molecules by fragmenting precursor ions and analyzing the resulting product ions. wikipedia.orgnih.gov In the context of Isomaltose-¹³C, MS/MS is instrumental in confirming the position of the ¹³C labels within the molecule.
The process involves two stages of mass analysis (MS1 and MS2). nationalmaglab.org First, the ionized Isomaltose-¹³C molecule (precursor ion) is selected in MS1 based on its specific mass-to-charge (m/z) ratio. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.orgplos.org The resulting fragment ions (product ions) are then separated and detected in MS2. nationalmaglab.org
The fragmentation pattern of Isomaltose-¹³C will be distinct from its unlabeled counterpart. The ¹³C atoms increase the mass of the precursor ion and any fragments containing the label. By analyzing the m/z shift in the fragment ions compared to the known fragmentation pattern of standard isomaltose, researchers can deduce the distribution of the ¹³C labels. For instance, if the Isomaltose is uniformly labeled (Isomaltose-U-¹³C₁₂), all fragments will show a mass shift corresponding to the number of carbon atoms they contain. This detailed analysis provides high confidence in the structural identity and labeling pattern of the molecule. plos.org
Table 1: Hypothetical MS/MS Fragmentation Data for Unlabeled vs. Uniformly ¹³C-Labeled Isomaltose
| Fragment Type | Description | Expected m/z (Unlabeled Isomaltose) | Expected m/z (Isomaltose-U-¹³C₁₂) |
| [M+H]⁺ | Protonated Molecular Ion | 343.1 | 355.1 |
| Y-series ion | Cleavage of glycosidic bond, charge on non-reducing end | 181.1 | 187.1 |
| B-series ion | Cleavage of glycosidic bond, charge on reducing end | 163.1 | 169.1 |
| Cross-ring cleavage | Fragmentation within a monosaccharide ring | Variable | Variable (shifted by # of ¹³C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for metabolic flux analysis, valued for its high sensitivity, precision, and robustness in measuring isotopic labeling patterns in various metabolites. nih.govcreative-proteomics.com To analyze sugars like isomaltose, which are non-volatile, a derivatization step is required to convert them into volatile compounds suitable for GC analysis. springernature.comnih.gov This is commonly achieved by silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides information on their mass and isotopic distribution. nih.gov
When studying the metabolism of Isomaltose-¹³C, GC-MS can be used to track the incorporation of the ¹³C label into downstream metabolites such as organic acids, amino acids, and other sugars. creative-proteomics.comresearchgate.net The mass spectrometer detects the mass shift in these metabolites caused by the ¹³C atoms, allowing for the quantification of metabolic fluxes through various pathways. creative-proteomics.com
Table 2: Potential ¹³C-Labeled Metabolites from Isomaltose-¹³C Metabolism Detectable by GC-MS
| Metabolite | Derivatization | Role in Metabolism | Analytical Information from GC-MS |
| ¹³C-Glucose | Silylation | Direct product of isomaltose hydrolysis | Quantifies cleavage rate and pool size |
| ¹³C-Fructose | Silylation | Isomer of glucose, central to glycolysis | Tracks entry into glycolytic pathway |
| ¹³C-Pyruvate | Silylation | Key intermediate linking glycolysis to TCA cycle | Measures flux through central carbon metabolism |
| ¹³C-Lactate | Silylation | Product of anaerobic fermentation | Indicates fermentative pathway activity |
| ¹³C-Alanine | Silylation | Amino acid derived from pyruvate | Shows flux from glycolysis to amino acid synthesis |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Labeled Analytes
Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile, polar, and thermally unstable compounds like Isomaltose-¹³C without the need for chemical derivatization. thermofisher.commdpi.com The technique first separates compounds in a complex mixture using high-performance liquid chromatography (HPLC). The separated analytes are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before being detected by the mass spectrometer. thermofisher.comresearchgate.net
The use of ¹³C-labeled internal standards in LC-MS, a practice known as stable isotope dilution analysis, allows for highly accurate and precise quantification. mdpi.com By comparing the signal intensity of the naturally abundant analyte to the known concentration of the co-eluting ¹³C-labeled standard, matrix effects such as ion suppression can be effectively corrected. rilastech.com
For metabolic studies, LC-MS can profile a wide range of non-volatile metabolites. When Isomaltose-¹³C is used as a tracer, the resulting ¹³C-labeled metabolites can be identified and quantified with high confidence, providing a detailed picture of cellular metabolism. mdpi.comresearchgate.net
Table 3: Typical LC-MS Parameters for Labeled Sugar Analysis
| Parameter | Description | Typical Setting |
| LC Column | Stationary phase for separation | Amide-based HILIC column |
| Mobile Phase | Solvents used for elution | Acetonitrile/Water gradient with ammonium (B1175870) formate |
| Ionization Source | Method to generate ions from analytes | Electrospray Ionization (ESI) in negative mode |
| Mass Analyzer | Separates ions based on m/z | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Detection Mode | Scan type for data acquisition | Full scan for profiling; Selected Ion Monitoring (SIM) for targeted quantification |
Chromatographic Techniques for Separation and Detection of Isomaltose-¹³C
The accurate analysis of Isomaltose-¹³C relies on high-resolution chromatographic separation to isolate it from isomers and other components in a sample matrix before detection.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a superior method for the high-resolution separation and direct detection of carbohydrates. researchgate.netchromatographyonline.com Carbohydrates, including isomaltose, are weak acids that can be transformed into anions at high pH. This allows them to be separated on strong anion-exchange columns. researchgate.net HPAEC-PAD can effectively separate closely related isomers, such as maltose (B56501) and isomaltose, which differ only in their glycosidic linkage. nih.govthermofisher.com
The separated carbohydrates are detected by a pulsed amperometric detector, which provides highly sensitive and specific detection without requiring any derivatization. chromatographyonline.com The detection mechanism involves the electrocatalytic oxidation of the carbohydrate at the surface of a gold working electrode. researchgate.net While HPAEC-PAD itself does not differentiate between ¹²C and ¹³C isotopes, its exceptional separation power makes it ideal for isolating pure Isomaltose-¹³C for subsequent collection and analysis by other techniques like mass spectrometry.
Table 4: HPAEC-PAD Conditions for Isomer Separation
| Parameter | Condition | Purpose |
| Column | Dionex CarboPac™ series (e.g., PA20) | High-resolution separation of carbohydrate isomers |
| Mobile Phase | Sodium hydroxide (B78521) (NaOH) gradient | Elution of weakly acidic carbohydrates as anions |
| Eluent Additive | Sodium acetate (B1210297) (NaOAc) | Used in gradients to elute more strongly retained oligosaccharides |
| Flow Rate | 0.3-0.5 mL/min | Optimal separation efficiency |
| Detection | Pulsed Amperometric Detection (PAD) | Sensitive, direct electrochemical detection |
High-Performance Liquid Chromatography Coupled with Isotope Ratio Mass Spectrometry (HPLC-IRMS)
High-performance liquid chromatography coupled with isotope ratio mass spectrometry (HPLC-IRMS) is a specialized technique designed to determine the precise stable isotope ratios (e.g., ¹³C/¹²C) of individual compounds in a mixture. sir-lab.comthermofisher.com The system first separates compounds using HPLC. oiv.int The eluent from the HPLC is then directed to an interface where the organic compounds are oxidized to carbon dioxide (CO₂) gas. This CO₂ is then introduced into the isotope ratio mass spectrometer. oiv.int
The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂, from which the δ¹³C value of the original compound, in this case, Isomaltose-¹³C, is calculated. thermofisher.com This technique is extremely precise and is the gold standard for authenticity testing and for high-precision tracer studies where subtle changes in isotopic enrichment need to be quantified. sir-lab.comresearchgate.net The analysis of Isomaltose-¹³C by HPLC-IRMS would yield a very high δ¹³C value, confirming its enriched nature.
Table 5: Principles of HPLC-IRMS Analysis
| Step | Process | Detail |
| 1. Separation | High-Performance Liquid Chromatography (HPLC) | Isomaltose-¹³C is separated from other sample components. |
| 2. Conversion | Catalytic Oxidation | The separated isomaltose is quantitatively converted to CO₂ gas. |
| 3. Analysis | Isotope Ratio Mass Spectrometry (IRMS) | The ¹³C/¹²C ratio of the resulting CO₂ gas is measured with very high precision. |
| 4. Calculation | δ¹³C Value Determination | The measured ratio is compared to an international standard (PDB) to calculate the delta value. |
Capillary Electrophoresis (CE) for Labeled Sugar Analysis
Capillary electrophoresis (CE) is a family of high-efficiency separation techniques that use an electric field to separate analytes in a narrow capillary. technologynetworks.com For neutral molecules like Isomaltose-¹³C, modifications to the basic CE method are necessary. One common approach is to derivatize the sugar with a charged tag, which allows it to migrate in the electric field. mdpi.com Alternatively, a technique called micellar electrokinetic capillary chromatography (MEKC) can be used, where surfactants form micelles in the buffer, and neutral analytes partition between the micelles and the aqueous buffer, enabling separation. technologynetworks.com
CE offers very high separation efficiency and requires only minute sample volumes. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing isotopically labeled compounds. nih.gov CE-MS can provide both separation and identification of Isomaltose-¹³C and its labeled metabolites with excellent resolution and sensitivity, making it a valuable technique in metabolomics and glycan analysis. nih.govnih.gov
Table 6: Capillary Electrophoresis Modes for Sugar Analysis
| CE Mode | Principle | Application to Isomaltose-¹³C |
| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. | Requires derivatization with a charged label (e.g., APTS, 2-AA). mdpi.com |
| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning into charged micelles. | Separates neutral isomaltose without derivatization. technologynetworks.com |
| Capillary Electrochromatography (CEC) | Hybrid of CE and HPLC with a packed stationary phase. | Offers alternative selectivity for complex sugar mixtures. technologynetworks.com |
Applications of Isomaltose ¹³c in Biochemical and Metabolic Research
Elucidation of Enzymatic Reaction Mechanisms and Kinetics
The stable isotope label in Isomaltose-¹³C allows researchers to track the fate of the molecule and its constituent glucose units through enzymatic reactions with high precision.
Substrate Specificity Studies of Glucosidases and Hydrolases with Isomaltose-¹³C
Isomaltose-¹³C is instrumental in defining the substrate specificity of various α-glucosidases and glycoside hydrolases (GHs), enzymes that cleave glycosidic bonds. nih.govportlandpress.com By using ¹³C-labeled isomaltose (B16258), researchers can accurately monitor the rate of hydrolysis and compare it to the cleavage of other substrates. This helps in characterizing the active site of these enzymes and understanding how they recognize and bind to specific carbohydrate structures.
For instance, studies on yeast α-glucosidases from glycoside hydrolase family 13 have utilized isomaltose and its analogs to identify key hydrogen bonding interactions between the substrate's hydroxyl groups and the enzyme. nih.gov This analysis provides energetic details about transition-state stabilization, revealing which hydroxyl groups are crucial for enzyme activity. nih.gov Such detailed understanding is vital for enzyme engineering and the development of specific inhibitors. The use of isotopically labeled oligosaccharides can also aid in characterizing the specificities of glycosyl hydrolases, which is important for applications like biofuel production from plant biomass. nih.gov
Investigating Transglycosylation and Isomerization Pathways using Positional ¹³C Labeling
Positional ¹³C labeling in isomaltose is particularly valuable for distinguishing between different enzymatic reaction pathways, such as transglycosylation and isomerization. nih.gov Transglycosylation is a reaction where an enzyme transfers a glycosyl group from a donor to an acceptor molecule, while isomerization involves the conversion of a molecule into an isomer.
When ¹³C-labeled isomaltose is used as a substrate, the position of the ¹³C label in the resulting products can reveal the mechanism. For example, in the presence of an α-glucosidase, if glucose is available as an acceptor molecule, the enzyme can transfer a glucosyl unit from isomaltose to glucose, forming another disaccharide. researchgate.net Tracking the ¹³C label allows researchers to confirm the transglycosylation reaction and quantify its rate relative to hydrolysis. This approach has been used to study the synthesis of isomaltooligosaccharides by enzymes like Aspergillus niger α-glucosidase. researchgate.net Positional isotopologue analysis provides a high level of detail, allowing for the differentiation of activities from multiple enzymes within a single molecule's metabolic pathway. researchgate.net
Mechanistic Insights into Glycosidic Bond Cleavage and Formation
The hydrolysis of glycosidic bonds is a fundamental process in carbohydrate metabolism. khanacademy.orgjackwestin.com Isomaltose-¹³C provides a means to gain deep mechanistic insights into how this cleavage occurs. By monitoring the reaction using techniques like NMR spectroscopy or mass spectrometry, researchers can observe the fate of the ¹³C-labeled carbon atoms during the reaction. nih.govnih.gov
This allows for the determination of which bond is cleaved and the stereochemical outcome of the reaction (i.e., whether the anomeric configuration is retained or inverted). This information is crucial for classifying glycoside hydrolases and understanding their catalytic mechanisms. nih.gov For example, ¹H NMR spectroscopy has been used to directly monitor the hydrolysis of isomaltose to confirm the stereochemical course of the reaction by retaining family 13 α-glucosidases. nih.gov Furthermore, isotope labeling experiments can confirm the fragments produced during mass spectrometry analysis, providing clear evidence for glycosidic bond cleavage pathways. nih.gov
Isotopic Tracing and Metabolic Flux Analysis (MFA)
Isomaltose-¹³C is a valuable tracer for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govnih.gov
Design of ¹³C Labeling Experiments with Isomaltose-¹³C as a Tracer
The design of a ¹³C labeling experiment is a critical step in ¹³C-MFA. researchgate.netfrontiersin.org The choice of the isotopic tracer significantly impacts the precision and accuracy of the estimated fluxes. nih.govnih.gov While glucose is a commonly used tracer, Isomaltose-¹³C can be employed in specific contexts, particularly when studying the metabolism of oligosaccharides or the activity of specific enzymes that act on isomaltose.
In such experiments, cells are cultured in a medium containing Isomaltose-¹³C as a carbon source. The ¹³C atoms from isomaltose are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, researchers can infer the metabolic pathways that were active. creative-proteomics.comresearchgate.net The design of the experiment involves selecting the appropriate labeling pattern of Isomaltose-¹³C (e.g., uniformly labeled or positionally labeled) to maximize the information obtained about the fluxes of interest. sigmaaldrich.com
Table 1: Key Considerations in Designing ¹³C Labeling Experiments with Isomaltose-¹³C
| Consideration | Description | Relevance to Isomaltose-¹³C |
| Tracer Selection | The choice of the ¹³C-labeled substrate. | Isomaltose-¹³C is chosen to probe specific pathways involving disaccharide metabolism or the activity of isomaltases. |
| Labeling Strategy | The specific positions of the ¹³C atoms in the tracer molecule (e.g., [1-¹³C]Isomaltose, [U-¹³C]Isomaltose). | Positional labeling can provide more detailed information to resolve fluxes through different pathways. |
| Experimental Conditions | The physiological state of the cells (e.g., steady-state, dynamic conditions) and culture medium composition. nih.gov | Conditions must be controlled to ensure that the observed labeling patterns accurately reflect the metabolic fluxes under investigation. |
| Analytical Methods | The techniques used to measure the isotopic labeling of metabolites (e.g., Mass Spectrometry, NMR). nih.govnih.gov | The choice of analytical method determines the types of labeling information that can be obtained (e.g., mass isotopomer distributions, positional isotopomers). |
Quantifying Intracellular Metabolic Fluxes in Microbial Systems and Cultured Cells
Once the ¹³C labeling experiment is performed, the isotopic labeling data from metabolites are used in conjunction with a metabolic network model to calculate the intracellular fluxes. researchgate.netcreative-proteomics.com This is typically done using specialized software that fits the measured labeling data to the model to estimate the flux distribution that best explains the data. nih.gov
The use of Isomaltose-¹³C as a tracer allows for the quantification of fluxes in pathways directly or indirectly connected to isomaltose metabolism. This can be particularly useful in microbial systems engineered to utilize oligosaccharides or in studies of gut microbiota where isomaltose may be a relevant carbon source. nih.gov In cultured mammalian cells, Isomaltose-¹³C could be used to investigate the metabolic fate of disaccharides and the interplay between different carbohydrate utilization pathways. nih.govfao.org
Table 2: Representative Metabolic Fluxes Determined Using ¹³C-MFA
This table provides a generalized representation of the types of flux data that can be obtained through ¹³C-MFA experiments. The specific values would be determined experimentally.
| Metabolic Pathway | Relative Flux (Normalized to Substrate Uptake) |
| Glycolysis | 100 |
| Pentose (B10789219) Phosphate (B84403) Pathway | 25 |
| TCA Cycle | 70 |
| Anaplerosis | 15 |
| Amino Acid Biosynthesis | 30 |
Note: The values in this table are illustrative and not from a specific experiment involving Isomaltose-¹³C.
By providing quantitative data on metabolic pathway activities, ¹³C-MFA with tracers like Isomaltose-¹³C offers a detailed view of cellular physiology, which is invaluable for metabolic engineering, systems biology research, and understanding disease states. nih.govsonar.ch
Tracing Carbon Flow through Specific Metabolic Pathways
The use of stable isotopes, particularly Carbon-13 (¹³C), is a cornerstone of metabolic flux analysis (MFA), a powerful technique to quantitatively map the flow of carbon atoms through intracellular metabolic networks. springernature.comcreative-proteomics.comnsf.gov Isomaltose-¹³C, a disaccharide composed of two glucose units linked by an α-1,6-glycosidic bond, serves as a specialized tracer to investigate specific metabolic pathways related to its uptake, cleavage, and the subsequent utilization of its glucose moieties.
When cells are cultured with Isomaltose-¹³C as a carbon source, the labeled carbon atoms are incorporated into various downstream metabolites. youtube.com The journey of these labeled carbons can be tracked, providing insights into the activity of specific enzymes and pathways. For instance, tracing the ¹³C label from Isomaltose-¹³C can elucidate the flux through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nsf.govnih.gov
The process begins with the introduction of the ¹³C-labeled isomaltose into a biological system, such as a cell culture, until an isotopic steady state is achieved. mit.edu Following this, intracellular metabolites are extracted and their ¹³C-labeling patterns are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov The resulting mass isotopomer distributions (MIDs) reveal how the ¹³C from the initial substrate has been distributed throughout the metabolic network. nih.gov By analyzing the specific patterns of ¹³C enrichment in key metabolites like pyruvate, lactate (B86563), or amino acids derived from TCA cycle intermediates, researchers can deduce the relative contributions of different pathways to their production. youtube.com For example, the pattern of ¹³C in lactate can help distinguish between glucose catabolism via glycolysis versus the pentose phosphate pathway. researchgate.net
Computational Modeling for Flux Estimation from Isotopic Data
The isotopic labeling data obtained from Isomaltose-¹³C tracer experiments are mathematically complex and require computational modeling to translate them into quantitative metabolic fluxes. springernature.comnih.gov ¹³C-Metabolic Flux Analysis (¹³C-MFA) integrates these experimental data with a stoichiometric model of the cell's metabolic network to calculate intracellular reaction rates. researchgate.netnih.gov
The core of this process involves creating a computational model that simulates the flow of ¹³C atoms through the known metabolic pathways. nih.gov This model predicts the isotopic labeling patterns of metabolites for a given set of metabolic fluxes. The experimentally measured mass isotopomer distributions are then compared to these model-predicted distributions. nih.gov
Flux estimation is typically achieved by using an optimization algorithm to find the set of fluxes that minimizes the difference—often calculated as the residual sum of squares (RSS)—between the measured and simulated labeling patterns. researchgate.net This iterative process refines the flux values until the model's output provides the best possible fit to the experimental data. nih.gov Advanced computational approaches, such as those using Elementary Metabolite Unit (EMU)-based algorithms, facilitate high-throughput flux estimations and the calculation of confidence intervals for the estimated fluxes. nih.gov This comprehensive analysis not only quantifies the carbon flow through central metabolism but also allows for the identification of metabolic bottlenecks or alternative pathways. nsf.govnih.gov
Structural and Conformational Studies of Isomaltose-¹³C and its Derivatives
Stereochemical Analysis using ¹³C NMR Parameters (e.g., Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of carbohydrates like Isomaltose-¹³C. The incorporation of ¹³C labels significantly enhances the sensitivity and utility of NMR experiments. ¹³C NMR parameters, such as chemical shifts and spin-spin coupling constants, are highly sensitive to the local electronic environment and geometric arrangement of atoms. libretexts.org
Heteronuclear (e.g., ¹³C-¹H) and homonuclear (¹³C-¹³C) spin-spin coupling constants provide valuable information about bond connectivity and dihedral angles, which are crucial for defining the molecule's stereochemistry. libretexts.orgnih.govresearchgate.net For instance, three-bond coupling constants (³J) are related to the torsion angle across the central bond through Karplus-type relationships, allowing for the determination of relative stereochemistry. rsc.org In Isomaltose-¹³C, measuring the ³J(C,H) coupling constants across the glycosidic bond can help define its conformation. nih.gov
The analysis of one-bond ¹³C-¹H coupling constants (¹JCH) can also be informative, as their magnitude is influenced by the hybridization of the carbon atom. libretexts.orgnetlify.app By systematically analyzing these NMR parameters, often aided by two-dimensional NMR techniques like HSQC and HMBC, a complete and unambiguous assignment of all carbon and proton signals in the Isomaltose-¹³C molecule can be achieved, confirming its stereochemical integrity. researchgate.netresearchgate.net
Below is a table showing typical ¹³C chemical shifts for isomaltose in D₂O, which serve as a basis for stereochemical analysis.
| Carbon Atom (Non-reducing end) | Chemical Shift (ppm) | Carbon Atom (Reducing end) | Chemical Shift (ppm) |
|---|---|---|---|
| C1' | 98.5 | C1 (α) | 92.5 |
| C2' | 72.2 | C1 (β) | 96.5 |
| C3' | 73.8 | C2 | 72.0 |
| C4' | 70.3 | C3 | 73.5 |
| C5' | 72.0 | C4 | 70.1 |
| C6' | 61.2 | C5 | 70.3 |
| C6 | 66.5 |
Note: Chemical shifts are approximate and can vary based on experimental conditions. Data is compiled for illustrative purposes based on typical values found in carbohydrate NMR databases.
Investigating Hydroxymethyl Group Orientations and Glycosidic Linkage Preferences
The three-dimensional structure of isomaltose in solution is not static but exists as an equilibrium of different conformations, particularly concerning the rotation around the α(1→6) glycosidic bond and the orientation of the hydroxymethyl groups. nih.govnih.gov The α(1→6) linkage provides more conformational flexibility compared to other linkages, such as α(1→4). nih.govlibretexts.org Quantum mechanical calculations and molecular dynamics simulations, validated by experimental NMR data, have been used to investigate these preferences. nih.govnih.gov
The orientation of the hydroxymethyl group at C6 is typically described by the torsion angle ω (O5-C5-C6-O6) and can exist in three main staggered conformations: gauche-trans (gt), gauche-gauche (gg), and trans-gauche (tg). nih.gov Similarly, the conformation of the glycosidic linkage is defined by the torsion angles φ (O5'-C1'-O6-C6) and ψ (C1'-O6-C6-C5). Studies have shown that the conformational preferences are influenced by factors such as electronic correlation and solvation effects. nih.gov
Utilizing Isomaltose-¹³C in NMR studies allows for more precise measurement of coupling constants and nuclear Overhauser effects (NOEs) that are sensitive to these torsion angles. These experimental restraints are then used to validate and refine computational models, providing a detailed picture of the conformational landscape of isomaltose in solution. nih.govnih.gov This knowledge is critical for understanding its interaction with enzymes and receptors.
Conformational Dynamics by ¹³C-Detected Solid-State NMR (where applicable)
While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can reveal details about the structure and dynamics of molecules in a crystalline or amorphous solid state. nih.govmdpi.com For Isomaltose-¹³C, ¹³C-detected solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), can be employed to study its conformation without the averaging effects of rapid tumbling in solution. nih.govtandfonline.com
This non-destructive technique preserves the three-dimensional structure of the sample. mdpi.comoup.com In the solid state, the molecular conformation is essentially static and can be determined with high precision. rsc.org By measuring ¹³C chemical shifts and ¹³C-¹³C spin-coupling constants in a crystalline sample of Isomaltose-¹³C, researchers can directly correlate these NMR parameters with a specific, known molecular geometry (often determined by X-ray crystallography). rsc.org This provides a powerful method to validate the accuracy of theoretical calculations used to predict NMR parameters from structure. mdpi.com
Furthermore, ssNMR can probe molecular dynamics over a wide range of timescales. Techniques like measuring relaxation times or analyzing spectral lineshapes can provide insights into motions such as the libration of hydroxymethyl groups or subtle reorientations of the pyranose rings within the crystal lattice. mdpi.com This information is vital for understanding the physical properties of solid-form carbohydrates and their stability.
Interactions of Isomaltose ¹³c with Biological Systems
Microbial Metabolism of Isomaltose-¹³C
The study of Isomaltose-¹³C metabolism in microorganisms is crucial for understanding carbon flow in microbial communities and for various biotechnological applications. The use of ¹³C-labeled substrates allows for precise quantification of intracellular metabolic fluxes and the identification of active metabolic pathways. nih.govosti.gov
Several microorganisms have been identified to utilize isomaltose (B16258), and by extension, Isomaltose-¹³C, as a carbon and energy source. The metabolic pathways for its uptake and breakdown are diverse and specific to the organism.
Aspergillus nidulans : This filamentous fungus effectively utilizes isomaltose. nih.govresearchgate.net Studies have shown that isomaltose is a more potent inducer of amylase synthesis than maltose (B56501) in this organism. nih.gov
Streptomyces venezuelae : This bacterium can be induced to produce α-glucosidases when grown in the presence of maltose. Extracts from these cultures have been shown to rapidly hydrolyze isomaltose. cdnsciencepub.com
Bacillus subtilis : This gram-positive bacterium is capable of using isomaltose as a sole source of carbon and energy. nih.gov
Lactobacillus acidophilus : This probiotic bacterium utilizes isomaltose, likely through a phosphoenolpyruvate-dependent phosphotransferase system (PTS) for uptake, followed by hydrolysis by a GH4 6-phosphate-α-glucosidase. jst.go.jp
Saccharomyces pastorianus : This lager yeast can consume isomaltose, a process that is significantly enhanced by the synergistic action of the α-glucoside transporter Agt1 and the isomaltase Ima1. mdpi.com
| Microorganism | Key Findings on Isomaltose Utilization |
| Aspergillus nidulans | Potent inducer of amylase synthesis. nih.govresearchgate.net |
| Streptomyces venezuelae | Mycelial extracts rapidly hydrolyze isomaltose. cdnsciencepub.com |
| Bacillus subtilis | Can be used as a sole carbon and energy source. nih.gov |
| Lactobacillus acidophilus | Utilized via a PTS system and hydrolyzed by a 6-phosphate-α-glucosidase. jst.go.jp |
| Saccharomyces pastorianus | Utilization is dependent on the Agt1 transporter and Ima1 isomaltase. mdpi.com |
Isomaltose-¹³C serves as an invaluable tool for studying the induction of specific enzymes. By tracing the labeled carbon, researchers can confirm that the observed enzymatic activity is a direct result of the metabolism of isomaltose.
In Aspergillus nidulans, isomaltose is a key signaling molecule for the induction of amylase synthesis. ebi.ac.uk Research has demonstrated that isomaltose is the most effective inducer among various α-glucobioses. nih.govresearchgate.net Unlike maltose-induced amylase production, which is inhibited by certain compounds, induction by isomaltose is not affected, suggesting a more direct pathway. researchgate.netebi.ac.uk It is proposed that maltose must first be converted to isomaltose by α-glucosidases to trigger amylase synthesis. nih.gov Even at nanomolar concentrations, isomaltose can induce amylase production, highlighting its role as a physiological inducer. nih.govebi.ac.uk
Similarly, in Streptomyces venezuelae, the presence of maltose induces α-glucosidase activity, and these enzymes are capable of hydrolyzing isomaltose. cdnsciencepub.com Using Isomaltose-¹³C in such studies would allow for a definitive link between its uptake and the subsequent synthesis of these hydrolytic enzymes.
Enzymatic Degradation and Biosynthesis Pathways
The ¹³C label in Isomaltose-¹³C is instrumental in elucidating the mechanisms of its enzymatic breakdown and its role as a building block in the synthesis of more complex carbohydrates.
The hydrolysis of isomaltose, a disaccharide composed of two glucose units linked by an α-(1-6) glycosidic bond, is catalyzed by enzymes such as isomaltase and certain α-glucosidases. When Isomaltose-¹³C is used as the substrate, the resulting products will carry the ¹³C label, allowing for their unambiguous identification and quantification.
The primary product of the complete hydrolysis of Isomaltose-¹³C is ¹³C-glucose. This process is a key step in making the glucose units available for the organism's central metabolic pathways, such as glycolysis. The sucrase-isomaltase (SI) enzyme complex, found in the intestinal brush border, is responsible for this hydrolysis in humans. nsf.govscispace.com Deficiencies in this enzyme lead to an inability to digest isomaltose. scispace.com
| Enzyme | Substrate | Labeled Products of Hydrolysis |
| Isomaltase / α-Glucosidase | Isomaltose-¹³C | Glucose-¹³C |
The analysis of these labeled products is often performed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between labeled and unlabeled molecules.
Isomaltose-¹³C can be used to trace the synthesis of isomaltooligosaccharides (IMOs) and other complex oligosaccharides. Many α-glucosidases possess transglycosylation activity, where they transfer a glucosyl unit from a donor molecule to an acceptor. nih.gov
For instance, the α-glucosidase from Aspergillus niger can catalyze the synthesis of panose (B1197878) and isomaltose from maltose. nih.govacs.org In this reaction, a glucosyl residue is transferred from maltose to an acceptor molecule. If the acceptor is another maltose molecule, panose is formed. If the acceptor is glucose, isomaltose is synthesized. nih.govacs.org The use of ¹³C-labeled substrates would confirm these pathways. For example, if ¹³C-glucose is used as an acceptor with unlabeled maltose, the resulting isomaltose would be labeled, demonstrating its synthesis via transglycosylation.
Studies with Saccharomyces cerevisiae expressing the A. niger α-glucosidase have shown that the ratio of glucose to maltose in the reaction mixture can modulate the production of isomaltose versus panose. nih.govacs.org Isomaltose often accumulates because it is a poorer substrate for the enzyme compared to panose. nih.govacs.org Furthermore, enzymes from various sources, including Penicillium chrysogenum, can use maltose and glucose as acceptors to produce a range of oligosaccharides, with isomaltose being a key intermediate or product. nottingham.ac.uktandfonline.com Dextransucrase from Leuconostoc mesenteroides can also synthesize oligosaccharides using various glucobioses as acceptors, with isomaltose being a highly efficient one. tandfonline.com
Computational and Theoretical Modeling for Isomaltose ¹³c Research
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful method to investigate the conformational landscape of Isomaltose-¹³C in various environments. By simulating the atomic motions over time, researchers can understand the flexibility and preferred shapes of the molecule, which are crucial for its biological function.
MD simulations have revealed that, unlike the more rigid α(1→4) linkage in maltose (B56501) which primarily shows a single principal energy well, the α(1→6) linkage in isomaltose (B16258) allows for a greater accessible conformational space. researchgate.net The potential energy map for isomaltose shows multiple low-energy minima, which can be separated by significant energy barriers. researchgate.net This increased conformational flexibility is particularly evident in the presence of water. researchgate.net
The conformational preferences of isomalto-oligosaccharides have also been explored using MD simulations, revealing that longer chains like isomaltotriose (B1581827) and isomaltotetraose (B46569) can adopt right-handed helical structures in solution. nih.gov These structures can be stabilized by intramolecular hydrogen bonds. nih.gov The introduction of branches, such as an α-1,3-glucopyranosyl modification, can lead to a more compact structure. nih.gov
| Parameter | Isomaltose (α(1→6)) | Maltose (α(1→4)) | Reference |
| Conformational Space | Multiple low-energy minima | Single principal energy well | researchgate.net |
| Flexibility in Water | More flexible | More rigid | researchgate.net |
| Glycosidic Angle Fluctuation | Shorter correlation times | Longer correlation times | researchgate.net |
| Hydrogen Bonding with Water | Greater number | Localized water structure | researchgate.net |
Quantum Chemical Calculations for NMR Chemical Shift Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a vital tool for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules, including ¹³C-labeled compounds like Isomaltose-¹³C. researchgate.net This predictive capability is invaluable for structural elucidation and for interpreting complex experimental NMR spectra. nrel.gov
The accuracy of these predictions is highly dependent on the chosen computational protocol, including the density functional, basis set, and the model used to simulate the solvent environment. researchgate.net Research has shown that for ¹³C NMR chemical shift predictions in an aqueous environment, methods like ωB97X-D/def2-SVP combined with a polarizable continuum solvent model (PCM) and the gauge-independent atomic orbital (GIAO) method can yield high accuracy. researchgate.net To achieve the best results, it is often recommended that the molecular geometries be optimized at a high level of theory, such as B3LYP-D3/6-311G(d,p) with the PCM solvent model. researchgate.net
The application of these computational methods can lead to mean absolute deviations between calculated and experimental ¹³C chemical shifts of as low as 1.09 ppm. researchgate.net For even greater accuracy, some approaches utilize empirical scaling formulas or transfer learning from experimental data to refine the quantum mechanics-based predictions. nrel.gov Machine learning protocols have also been developed to rapidly predict ¹³C chemical shifts with an accuracy comparable to DFT but at a fraction of the computational cost. nrel.gov
These computational tools can be instrumental in distinguishing between different isomers and conformations of Isomaltose-¹³C by comparing the predicted NMR spectra for various candidate structures with the experimental data. nrel.govwuxibiology.com
| Computational Method | Key Features | Typical Accuracy (¹³C) | Reference |
| DFT (e.g., ωB97X-D/def2-SVP) with PCM | Accounts for electron correlation and solvent effects. | ~1.09 ppm MAE | researchgate.net |
| Machine Learning (GNN) | Rapid prediction based on 3D structure. | ~1.5 ppm RMSE | nrel.gov |
| MOSS-DFT (B97-2/pcS-3) | Motif-specific linear scaling for metabolites. | ~1.93 ppm RMSD | nih.gov |
Enzyme-Substrate Docking and Binding Affinity Prediction for Isomaltose-¹³C
Computational docking is a technique used to predict the preferred orientation of a ligand, such as Isomaltose-¹³C, when it binds to a receptor, typically an enzyme, to form a stable complex. scispace.com This method is crucial for understanding the molecular basis of enzyme specificity and for designing potential inhibitors.
In the context of Isomaltose-¹³C, docking studies would focus on its interaction with α-glucosidases, such as isomaltase. The crystal structure of isomaltase from Saccharomyces cerevisiae reveals a specific active site pocket. researchgate.net The entrance to this pocket is relatively narrow due to the presence of key amino acid residues, and the pocket itself is shallower compared to other related enzymes. researchgate.net These structural features are responsible for the enzyme's high specificity for isomaltose over longer-chain oligosaccharides. researchgate.net
Docking simulations can predict the binding pose of Isomaltose-¹³C within this active site. The calculations can identify key interactions, such as hydrogen bonds and van der Waals forces, between the sugar and the amino acid residues of the enzyme. frontiersin.org For instance, interactions with residues in a specific loop (residues 310-315 in S. cerevisiae isomaltase) can act as a "gateway" for substrate binding. researchgate.net
Following docking, the binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki), can be calculated. scispace.comchula.ac.th A lower binding energy indicates a stronger and more stable interaction between the ligand and the protein. researchgate.net These predictions, while computational, can provide a strong indication of the substrate's affinity and can be correlated with experimental kinetic data. For example, docking studies have been used to compare the binding affinities of various inhibitors to α-glucosidase, with calculated binding affinities showing good correlation with experimental IC50 values. researchgate.netchula.ac.th
| Enzyme | PDB Code | Key Active Site Features | Predicted Interaction with Isomaltose | Reference |
| Isomaltase (Saccharomyces cerevisiae) | 3A4A | Narrow and shallow active site pocket, "gateway" loop (310-315). | Specific binding and hydrolysis. | researchgate.net |
| α-Glucosidase (homology model) | N/A | Conserved catalytic residues. | Docking predicts binding modes and affinities for inhibitors. | chula.ac.th |
Future Perspectives and Emerging Research Directions
Development of Novel Synthesis Routes for Site-Specific ¹³C-Labeled Isomaltose (B16258)
The precise placement of a ¹³C label within the isomaltose molecule is critical for targeted metabolic tracing and structural studies. Future research is focused on developing more efficient and highly specific synthesis routes to create tailored Isomaltose-¹³C isotopologues.
Chemoenzymatic synthesis is a particularly promising avenue, combining the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymes. acs.orgbiorxiv.orgresearchgate.net This approach can overcome the significant challenges associated with traditional organic synthesis in carbohydrate chemistry. acs.org Enzymes like glycoside phosphorylases can be used in reverse phosphorolysis reactions to form specific disaccharide linkages. biorxiv.orgnih.gov For instance, a ¹³C-labeled glucose-1-phosphate donor could be enzymatically coupled with a suitable glucose acceptor to yield Isomaltose-¹³C with the label in a defined position. Research into novel disaccharide phosphorylases with varied substrate specificities will be key to expanding the toolkit for creating diverse, site-specifically labeled isomaltose molecules. researchgate.net
Another emerging strategy involves the use of ¹³C-labeled precursors in controlled biological or enzymatic systems. The Kiliani-Fischer synthesis, a classical method for elongating aldose chains, has historically been used to introduce a ¹³C label at the C1 position of monosaccharides, which can then serve as building blocks for disaccharide synthesis. sci-hub.ru Advances in this and similar chemical methods aim to improve yields and reduce the occurrence of label scrambling. sci-hub.ru Furthermore, in vivo labeling using microorganisms engineered to produce specific carbohydrates from a ¹³C-enriched carbon source, such as ¹³CO₂, represents a potential route for producing uniformly labeled Isomaltose-¹³C. wipo.int
| Synthesis Approach | Description | Key Advantages | Emerging Research Focus |
|---|---|---|---|
| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., glycosyltransferases, phosphorylases) to form the glycosidic bond between ¹³C-labeled and unlabeled monosaccharide units. nih.gov | High regioselectivity and stereoselectivity, milder reaction conditions compared to purely chemical methods. acs.org | Discovery and engineering of novel phosphorylases and glycosyltransferases with specificity for creating the α-1,6 linkage of isomaltose. researchgate.net |
| Site-Specific Chemical Synthesis | Employs multi-step organic reactions with protecting groups to introduce a ¹³C label at a specific carbon atom (e.g., via ¹³C-cyanide in a Kiliani-Fischer-type reaction). sci-hub.ru | Precise control over the exact location of the isotopic label. | Improving reaction yields, simplifying purification processes, and developing new protecting group strategies. |
| In Vivo Biosynthesis | Uses microorganisms or plant cells cultured in a ¹³C-enriched environment (e.g., ¹³C-glucose) to produce uniformly labeled carbohydrates. wipo.int | Can produce uniformly labeled (U-¹³C) isomaltose which is useful for certain flux analysis studies. | Metabolic engineering of organisms to maximize isomaltose production and control labeling patterns. |
Integration of Advanced Multi-Omics Data with ¹³C-MFA for Holistic Metabolic Understanding
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates of intracellular metabolic pathways. nih.govethz.ch By introducing Isomaltose-¹³C into a biological system, researchers can trace the path of the ¹³C atoms through various metabolic networks, providing a dynamic picture of cellular metabolism. The future of ¹³C-MFA lies in its integration with other "omics" data—such as genomics, transcriptomics, and proteomics—to build comprehensive, systems-level models of metabolism. nih.govmdpi.com
This multi-omics approach provides a more complete picture than any single dataset alone. divingintogeneticsandgenomics.com For example, while ¹³C-MFA with Isomaltose-¹³C can reveal changes in metabolic fluxes, transcriptomics (RNA-Seq) can show whether these changes correlate with the expression levels of the genes encoding the relevant metabolic enzymes. Proteomics can further confirm if changes in gene expression translate to altered protein levels. Integrating these datasets allows researchers to move beyond simply observing a metabolic phenotype to understanding its underlying regulatory mechanisms. researchgate.net
Advanced computational frameworks, such as Multi-Omics Factor Analysis (MOFA), are being developed to facilitate this integration. embopress.org These tools can identify the principal sources of variation within and across different omics layers, uncovering hidden relationships between genetic mutations, protein expression, and metabolic fluxes. embopress.org Applying these methods to data from Isomaltose-¹³C tracer experiments will enable a more holistic understanding of how cells rewire metabolism in response to genetic or environmental perturbations, such as in disease states or biotechnological production processes. researchgate.netshimadzu.com
Application of Isomaltose-¹³C in Investigating Glycan-Protein Interactions and Recognition
Carbohydrate-protein interactions are fundamental to countless biological processes, from immune responses to cell signaling. tandfonline.com Isomaltose-¹³C is an emerging tool for dissecting these interactions with atomic-level precision, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org
The introduction of a ¹³C label into isomaltose helps to overcome a major challenge in glycan NMR: poor signal dispersion and spectral overlap. nih.govacs.org By selectively labeling specific sugar residues, researchers can use isotope-edited or filtered NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, to unambiguously identify the signals corresponding to the labeled parts of the molecule. europeandissemination.euresearchgate.net This allows for precise mapping of the binding epitope—the specific part of the glycan that interacts with a protein receptor. researchgate.net When a ¹³C-labeled isomaltose binds to a protein, changes in the chemical shifts and intensities of the labeled carbon and its attached protons can be monitored to characterize the binding interface and affinity. nih.govbeilstein-institut.de
Future research will likely involve the synthesis of Isomaltose-¹³C with labels at various positions to systematically probe interactions with different carbohydrate-binding proteins (lectins). This approach can reveal subtle differences in binding preferences that may not be apparent from studying the unlabeled molecule. europeandissemination.eu Combining ¹³C-labeling with paramagnetic NMR techniques could further enhance structural studies by providing long-range distance restraints, helping to define the three-dimensional conformation of isomaltose when bound to its protein target. nih.gov These detailed structural insights are invaluable for understanding the molecular basis of glycan recognition and for the rational design of drugs that can modulate these interactions.
Advancements in Analytical Techniques for High-Throughput ¹³C-Isomaltose Analysis
The ability to rapidly and accurately measure the abundance and distribution of ¹³C in isomaltose and its downstream metabolites is crucial for the success of tracer studies. The development of more sensitive and high-throughput analytical platforms, particularly in mass spectrometry (MS) and NMR spectroscopy, is a key area of future research. mdpi.comnumberanalytics.com
High-resolution mass spectrometry (HRMS), including techniques like Quadrupole Time-of-Flight (Q-TOF) MS, is becoming increasingly important for isotopologue analysis. numberanalytics.comucla.edu These instruments can distinguish between different isotopologues (molecules that differ only in their isotopic composition) with high precision and accuracy. numberanalytics.comucla.edu Emerging MS methods involve data-dependent fragmentation, where the instrument automatically selects specific ¹³C-labeled ions for further fragmentation (MS/MS). d-nb.info This provides positional information about the label within the molecule, which is critical for detailed flux analysis. d-nb.infofrontiersin.org Coupling these advanced MS techniques with robust chromatographic separation methods like GC-MS and LC-MS enables the analysis of complex biological samples. nih.govacs.orgebi.ac.uk
For high-throughput analysis, there is a trend toward developing automated workflows and computational tools for processing the large and complex datasets generated in ¹³C-MFA experiments. numberanalytics.com Machine learning algorithms are being developed to help analyze and interpret isotopologue data, identifying patterns that might not be obvious with traditional methods. numberanalytics.com In NMR, the development of higher field magnets and new pulse sequences continues to improve sensitivity and resolution, making it easier to study ¹³C-labeled molecules, even at low concentrations. nih.gov These analytical advancements will make ¹³C-Isomaltose a more accessible and powerful probe for a wider range of biological investigations.
| Analytical Technique | Advancement | Impact on Isomaltose-¹³C Analysis |
|---|---|---|
| Mass Spectrometry (MS) | High-resolution MS (e.g., Q-TOF, Orbitrap) and data-dependent fragmentation. numberanalytics.comucla.edud-nb.info | Improves accuracy in quantifying isotopologue distribution and provides positional information on ¹³C labels within metabolites. d-nb.info |
| Gas Chromatography-MS (GC-MS) | Optimized derivatization and fragmentation methods for sugars. nih.gov | Provides robust quantification of ¹³C labeling in isomaltose and related monosaccharides from complex biological extracts. nih.govacs.org |
| Nuclear Magnetic Resonance (NMR) | Higher field magnets (>1 GHz), advanced pulse sequences (e.g., isotope-filtered NOESY). nih.gov | Enhances sensitivity and resolution for structural studies of glycan-protein interactions and conformational analysis. acs.orgnih.gov |
| Computational Tools | Machine learning algorithms and automated data processing pipelines. shimadzu.comnumberanalytics.com | Enables high-throughput data analysis and interpretation, facilitating more complex multi-omics integration. |
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for detecting and quantifying Isomaltose-13C in complex biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with isotope dilution is recommended for high specificity. Optimize chromatographic conditions to resolve co-eluting isomers, and use stable isotope-labeled internal standards (e.g., this compound itself) to correct for matrix effects . Validate the method using spike-recovery experiments in representative biological samples (e.g., serum, cell lysates) to ensure accuracy and precision within ±15% .
Q. How should researchers design controlled experiments to study the metabolic fate of this compound in vivo?
- Methodological Answer : Employ a crossover study design with paired labeling (e.g., 13C vs. 12C isomaltose) to minimize inter-subject variability. Use tracer infusion protocols with steady-state isotopic enrichment measurements via gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Ensure ethical compliance by calculating sample sizes a priori using power analysis (α=0.05, β=0.20) to justify animal/human participant numbers .
Q. What are the critical parameters for synthesizing this compound with high isotopic purity?
- Methodological Answer : Use enzymatic synthesis with 13C-labeled glucose precursors and validate isotopic enrichment via nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C DEPT-Q spectra). Monitor side reactions (e.g., epimerization) using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported isotopic enrichment data for this compound across studies?
- Methodological Answer : Perform meta-analysis of raw datasets (if available) to assess heterogeneity sources (e.g., instrument calibration differences, sample preparation protocols). Apply mixed-effects models to account for variability in LC-MS/MS ionization efficiencies or NMR relaxation times. Cross-validate findings using orthogonal techniques (e.g., comparing NMR-derived 13C abundances with IRMS data) .
Q. What strategies mitigate isotopic interference when using this compound in multi-tracer metabolic flux analysis?
- Methodological Answer : Design tracer experiments with non-overlapping isotopic labeling patterns (e.g., 13C in isomaltose and 2H in glucose). Use computational tools like OpenFLUX to model metabolic networks and correct for mass isotopomer spectral skewing. Validate models with in vitro enzyme assays to confirm pathway-specific flux rates .
Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?
- Methodological Answer : Establish a quality control (QC) pipeline with:
- Batch testing : NMR purity checks and LC-MS/MS quantification of isotopic impurities (e.g., 12C carryover).
- Stability studies : Accelerated degradation assays (40°C/75% RH for 6 months) to define shelf-life criteria.
- Documentation : Adhere to FAIR data principles by publishing raw QC datasets in repositories like Zenodo with persistent identifiers .
Q. What are the best practices for normalizing this compound tracer data against endogenous background signals?
- Methodological Answer : Apply background subtraction algorithms (e.g., baseline correction in MS spectra) and normalize to internal standards (e.g., 13C6-glucose). Use kinetic modeling (e.g., non-compartmental analysis) to distinguish tracer-derived metabolites from natural abundance 13C contributions. Report normalization methods in line with MIAMI guidelines for isotopic studies .
Methodological Pitfalls and Solutions
Q. Why might isotopic scrambling occur during this compound experiments, and how can it be prevented?
- Critical Analysis : Scrambling often arises from enzymatic or acid-catalyzed isomerization during sample preparation. To mitigate:
- Use cold methanol extraction (-80°C) to quench enzymatic activity.
- Avoid prolonged exposure to low-pH conditions in LC mobile phases.
- Validate stability using time-course NMR experiments .
Q. How to ensure reproducibility when replicating this compound studies across laboratories?
- Solution Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
